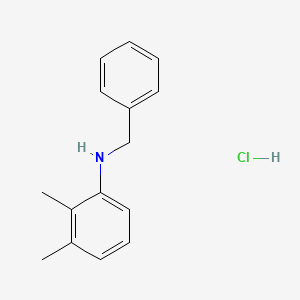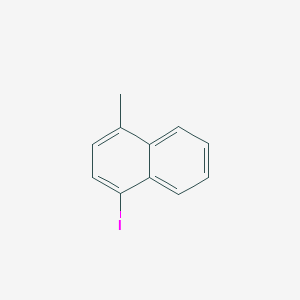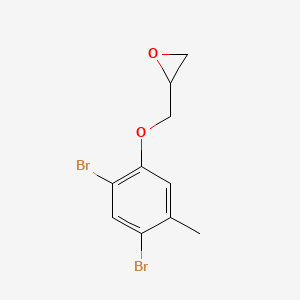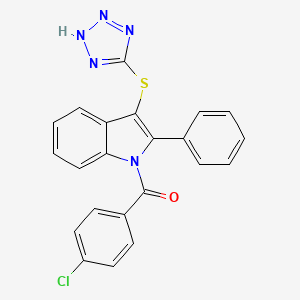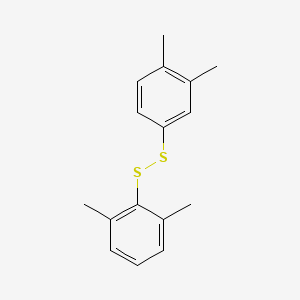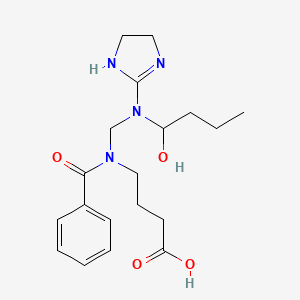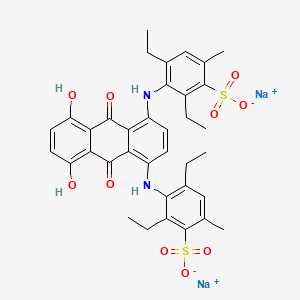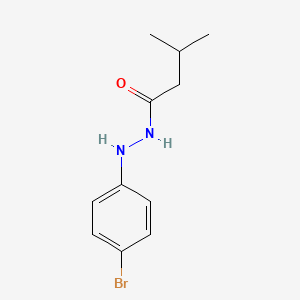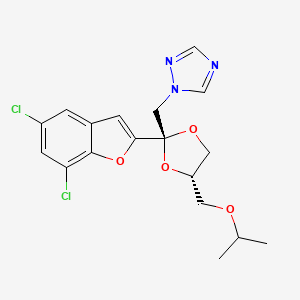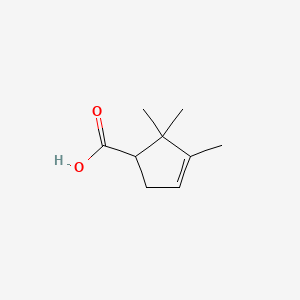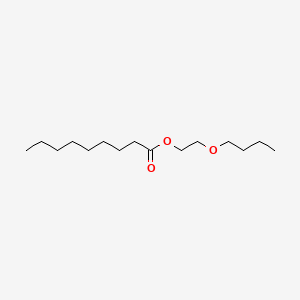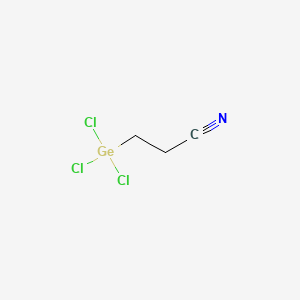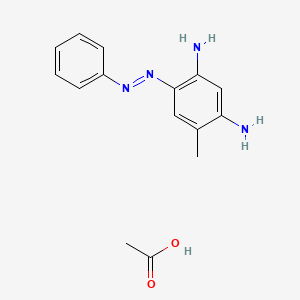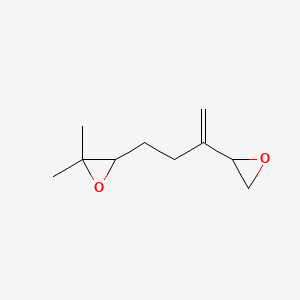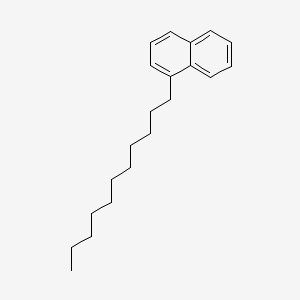
Naphthalene, undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Undecylnaphthalene is an organic compound with the molecular formula C21H30 It is a derivative of naphthalene, where an undecyl group (a chain of eleven carbon atoms) is attached to the first position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Undecylnaphthalene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-undecylnaphthalene may involve similar Friedel-Crafts alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-Undecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 1-undecylnaphthalene to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
科学的研究の応用
1-Undecylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
作用機序
The mechanism of action of 1-undecylnaphthalene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
1-Decylnaphthalene: Similar structure with a ten-carbon chain.
1-Dodecylnaphthalene: Similar structure with a twelve-carbon chain.
1-Tetradecylnaphthalene: Similar structure with a fourteen-carbon chain.
Uniqueness
1-Undecylnaphthalene is unique due to its specific chain length, which can influence its physical and chemical properties. The undecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications where other chain lengths may not be as effective.
特性
CAS番号 |
7225-71-0 |
|---|---|
分子式 |
C21H30 |
分子量 |
282.5 g/mol |
IUPAC名 |
1-undecylnaphthalene |
InChI |
InChI=1S/C21H30/c1-2-3-4-5-6-7-8-9-10-14-19-16-13-17-20-15-11-12-18-21(19)20/h11-13,15-18H,2-10,14H2,1H3 |
InChIキー |
DDAIBSKPPVQJSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


